molecular formula C22H17N3O B2498488 2-(pyridin-2-yl)-N-(m-tolyl)quinoline-4-carboxamide CAS No. 879919-44-5

2-(pyridin-2-yl)-N-(m-tolyl)quinoline-4-carboxamide

Cat. No. B2498488
M. Wt: 339.398
InChI Key: SIBVXVQLDNWQHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions that can include condensation, cyclization, and functionalization steps. For example, the synthesis of metal complexes with quinoline carboxylate ligands, such as 2-(pyridin-4-yl)quinoline-4-carboxylic acid, has been reported under hydrothermal conditions, where the structures were determined by various spectroscopic methods and single-crystal X-ray diffraction analysis (Zhang et al., 2016). Another example includes the synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, highlighting the complex nature of synthesizing quinoline derivatives with specific functional groups (Yang et al., 2017).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including those with pyridin-2-yl and m-tolyl groups, can be characterized using various techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods provide insights into the compound's molecular geometry, bond lengths, angles, and overall molecular conformation. The crystal structure of a related compound, 2-(pyridinium-2-yl)quinoline-4-carboxylic acid nitrate, has been elucidated, showing the interactions and arrangement in the crystal lattice (Huang et al., 2010).

Chemical Reactions and Properties

Quinoline derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and coordination with metal ions. These reactions can significantly alter the chemical properties and potential applications of the compounds. For instance, lithiation followed by intramolecular attack has been utilized to synthesize polycyclic heterocycles from quinoline carboxamides (Clayden et al., 2005).

Scientific Research Applications

Synthesis and Coordination Chemistry for Targeted NO Delivery

The synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, which are structurally related to 2-(pyridin-2-yl)-N-(m-tolyl)quinoline-4-carboxamide, has been explored for their ability to form coordinate bonds with metal ions like Mn(II) and Fe(II). These compounds exhibit potential in the targeted delivery of nitric oxide (NO) to biological sites, such as tumors, where NO can be released upon exposure to long-wavelength light. This approach highlights the application of such compounds in medicinal chemistry, particularly in the development of therapeutic agents that leverage the biological effects of NO (Yang et al., 2017).

Antiproliferative Activities Against Human Cancer Cell Lines

A series of amide derivatives, closely related to the queried compound, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, including liver, breast, and colon carcinoma cell lines. These derivatives demonstrate significant cytotoxic activity, indicating their potential in cancer treatment through the inhibition of cell proliferation (Pirol et al., 2014).

Coordination Behavior and Cytotoxicity of Carboxamide Palladium(II) Complexes

Research into carboxamide palladium(II) complexes, bearing structural similarities to 2-(pyridin-2-yl)-N-(m-tolyl)quinoline-4-carboxamide, reveals insights into their coordination behavior and substitution kinetics. These complexes exhibit favorable interactions with DNA and proteins, alongside potent cytotoxic effects on various cancer cell lines. Such findings underscore their relevance in chemotherapy, particularly as alternatives to cisplatin with potentially reduced side effects (Omondi et al., 2021).

Antibacterial and Photoluminescent Properties

The study of metal complexes based on quinoline carboxylate ligands from 2-(pyridin-4-yl)quinoline-4-carboxylic acid, a compound analogous to the one , has yielded insights into their structural, antibacterial, and photoluminescent properties. These complexes display significant antibacterial activity against various strains, suggesting their utility in developing new antibacterial agents. Additionally, their photoluminescent behavior offers potential applications in bioimaging and sensors (Zhang et al., 2016).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential future research directions or applications for the compound.


Please consult a professional chemist or a trusted source for specific information about this compound. It’s always important to handle chemicals safely and responsibly.


properties

IUPAC Name

N-(3-methylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-15-7-6-8-16(13-15)24-22(26)18-14-21(20-11-4-5-12-23-20)25-19-10-3-2-9-17(18)19/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBVXVQLDNWQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

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